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Compound of Interest

2-(4-Formyl-2-
Compound Name:
methoxyphenoxy)acetamide

Cat. No. B068186

This guide offers a detailed spectroscopic comparison of derivatives of 2-(4-formyl-2-
methoxyphenoxy)acetamide, a core scaffold of interest to researchers in medicinal chemistry
and drug development. While comprehensive spectral data for a series of N-substituted 2-(4-
formyl-2-methoxyphenoxy)acetamide derivatives are not readily available in public
databases, this guide presents a comparative analysis of a closely related series, the 2-(4-
formylphenoxy)acetamides. The provided experimental data for these analogues serves as a
valuable reference for identifying key spectral features and understanding the influence of N-
substitution on their spectroscopic properties.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the parent compound, 2-(4-
formyl-2-methoxyphenoxy)acetamide, and provides a direct comparison with experimentally
obtained data for several N-substituted 2-(4-formylphenoxy)acetamide derivatives. This
comparison highlights the characteristic signals and the shifts induced by different substituents
on the amide nitrogen.
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miz (ppm)
2-(4-formyl-2-
Data not Data not Data not
methoxyphen ) ) )
) C10H11NOa 209.20[1] publicly publicly publicly
oxy)acetamid ) ) )
available available available
e
9.93 (s, 1H,
CHO), 8.20
(brs, 1H,
2913, 2825,
CONH), 7.91
2738 (C-H,
(d, J=8.7 Hz,
2-(4- aldehyde),
2H, ArH),
Formylpheno Found: 1682 (C=0,
7.58 (m, 2H,
Xy)-N- C15H13NOs3 255.27 256.11 aldehyde &
_ ArH), 7.36
phenylaceta [M+H]*[2] amide), 1600,
] (m, 2H, ArH),
mide 1578, 1533,
7.16 (m, 1H,
1508 (C=C,
_ ArH), 7.12 (d,
aromatic)[2]
J=8.7 Hz, 2H,
ArH), 4.69 (s,
2H, OCH2)[2]
9.94 (s, 1H,
CHO), 8.19
(brs, 1H,
N-(4- Found: 2924, 2851, CONH), 7.91
Bromophenyl 334.10 1688 (C=0), (d, J=8.7 Hz,
)-2-(4- C1sH12BrNOs  334.17 [M+H]*, 1593, 1509 2H, ArH),
formylphenox 336.14 (C=C, 7.49 (m, 4H,
y)acetamide [M+2]*[2] aromatic)[2] ArH), 7.12 (d,
J=8.7 Hz, 2H,
ArH), 4.69 (s,
2H, OCH?2)[2]
2-(4- C16H15NO4 285.29 Found: 2919, 2850, 9.93 (s, 1H,
Formylpheno 286.16 2734 (C-H, CHO), 8.11
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Xy)-N-(4- [M+H]*[2] aldehyde), (brs, 1H,
methoxyphen 1685 (C=0), CONH), 7.91
yl)acetamide 1605, 1580, (d, J=8.7 Hz,
1539, 1509 2H, ArH),
(C=C, 7.81 (d, J=8.7
aromatic)[2] Hz, 2H, ArH),
7.12 (d, J=8.7
Hz, 2H, ArH),
6.89 (d, J=8.7
Hz, 2H, ArH),
4.69 (s, 2H,
OCHz), 3.80
(s, 3H, OCHs)

[2]

Experimental Protocols

The experimental data cited in this guide were obtained using the following standard analytical
techniques for the characterization of organic compounds.[2]

General Synthesis Procedure

The N-substituted 2-(4-formylphenoxy)acetamide derivatives were synthesized by reacting the
appropriate aniline with 2-chloroacetyl chloride, followed by substitution with 4-
hydroxybenzaldehyde. The reactions were monitored by Thin Layer Chromatography (TLC).
The resulting solid products were purified by crystallization.[2]

Infrared (IR) Spectroscopy

IR spectra were recorded on a PerkinElmer FT-IR spectrophotometer. Samples were prepared
as a thin film in chloroform. The characteristic absorption frequencies are expressed in
wavenumbers (cm~1).[2] This technique is crucial for identifying key functional groups such as
the carbonyl groups of the aldehyde and amide, as well as the aromatic C-H and C=C bonds.

[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR spectra were recorded on a Jeol ECX spectrospin instrument at a frequency of 400
MHz. Deuterated chloroform (CDCIz) was used as the solvent, and tetramethylsilane (TMS)
served as the internal reference. Chemical shifts (8) are reported in parts per million (ppm), and
coupling constants (J) are in Hertz (Hz).[2]

Mass Spectrometry (MS)

Mass data were recorded using a Jeol-AccuTOF JMS-T100LC mass spectrometer with an
electrospray ionization (ESI) source.[2] This method provides the mass-to-charge ratio (m/z) of
the protonated molecule [M+H]*, confirming the molecular weight of the synthesized
compounds.[2]

Visualizations

To aid in the understanding of the experimental process and molecular features, the following
diagrams are provided.
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Caption: Experimental workflow for the synthesis and spectroscopic analysis of acetamide
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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